(4-Aminobenzoyl)-D-glutamic acid
Description
D-Glutamic acid, N-(4-aminobenzoyl)- (CAS: 5959-18-2) is a stereoisomer of the L-form, characterized by a 4-aminobenzoyl group attached to the amino group of D-glutamic acid. Its molecular formula is C₁₂H₁₃N₂O₅ (exact mass: 265.083), with a polar surface area of 128 Ų, indicating moderate solubility in polar solvents . This compound is structurally related to folate derivatives, serving as a metabolite or degradation product of tetrahydrofolate (THF) and methotrexate . Unlike its L-isomer, the D-form is less prevalent in biological systems but has unique applications in synthetic chemistry and drug design due to its stereochemical properties .
Structure
2D Structure
Properties
IUPAC Name |
(2R)-2-[(4-aminobenzoyl)amino]pentanedioic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2O5/c13-8-3-1-7(2-4-8)11(17)14-9(12(18)19)5-6-10(15)16/h1-4,9H,5-6,13H2,(H,14,17)(H,15,16)(H,18,19)/t9-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GADGMZDHLQLZRI-SECBINFHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)NC(CCC(=O)O)C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1C(=O)N[C@H](CCC(=O)O)C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N2O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Scientific Research Applications
Drug Development
ABG has shown promise in the development of novel pharmaceuticals, particularly as a precursor in the synthesis of antifolate agents.
Antifolate Agents
ABG is utilized in the synthesis of methotrexate, a well-known antifolate drug used in cancer therapy. The compound acts as a crucial building block, where its glutamic acid moiety is integral for the drug's mechanism of action against rapidly dividing cells. A notable patent describes the preparation of p-(N-methyl-N-formyl)-aminobenzoyl-L-glutamic acid as a precursor for methotrexate synthesis, emphasizing the importance of ABG in medicinal chemistry .
Antimalarial Research
Recent studies have explored ABG derivatives as potential inhibitors of Plasmodium falciparum dihydrofolate reductase (Pf-DHFR), an enzyme critical for malaria parasite survival. In silico and in vitro studies identified several compounds derived from ABG that exhibited significant binding interactions with Pf-DHFR, showing promise as new antimalarial agents .
| Compound | Binding Energy (kcal/mol) | IC50 (μM) |
|---|---|---|
| 4d16 | -537.96 | 13.25 |
| 4d38 | -618.22 | 14.72 |
Analytical Chemistry
ABG is employed as a strong UV-absorbing tag for the derivatization of oligosaccharides, enhancing their detection during chromatographic analysis.
Derivatization Techniques
The effectiveness of ABG in capillary zone electrophoresis has been demonstrated, where it facilitated the separation of isomaltooligosaccharides from dextran hydrolysates . This application underscores its utility in analytical methodologies for carbohydrate analysis.
| Technique | Application | Reference |
|---|---|---|
| Capillary Zone Electrophoresis | Oligosaccharide Detection | |
| Chromatography | Separation of Carbohydrates |
Neurological Research
D-Glutamic acid plays a significant role in neurological functions and has been studied for its implications in various neurological disorders.
Role as a Neurotransmitter
D-Glutamate, an isomer of glutamic acid, has been found to act as an endogenous neurotransmitter with protective effects against Alzheimer's Disease symptoms. Research indicates that decreased levels of D-glutamate correlate with worsening cognitive functions . This suggests that supplementation or modulation of D-glutamate levels could provide therapeutic benefits.
Case Studies
Recent findings highlight the potential of D-glutamate in treating neurodegenerative diseases:
- Alzheimer’s Disease : Studies suggest that increased levels of D-glutamate may enhance NMDA receptor activation, potentially improving cognitive functions .
- Traumatic Brain Injury : D-serine, another D-amino acid related to D-glutamate, has shown promise in recovery processes post-injury by modulating NMDA receptor activity .
Mechanism of Action
The compound exerts its effects through enzymatic interactions and metabolic pathways . It may act as a substrate for enzymes involved in amino acid metabolism, influencing various biological processes.
Comparison with Similar Compounds
Stereoisomers: L-Glutamic Acid, N-(4-Aminobenzoyl)-
- Structure : The L-isomer (CAS: 4271-30-1) shares the same molecular formula but differs in the configuration of the glutamic acid chiral center.
- Biological Activity: The L-form is conjugated with 1,3,5-triazine derivatives to inhibit Plasmodium falciparum dihydrofolate reductase (Pf-DHFR), demonstrating potent antimalarial activity (IC₅₀: 0.8–1.2 µM) .
- Synthesis : Both isomers are synthesized via acylation of glutamic acid with 4-nitrobenzoyl chloride, followed by nitro-group reduction. The L-form is more commonly used in pharmaceutical research .
Table 1: Key Differences Between D- and L-Isomers
| Property | D-Isomer | L-Isomer |
|---|---|---|
| CAS Number | 5959-18-2 | 4271-30-1 |
| Biological Role | Folate degradation product | Antimalarial agent |
| Pf-DHFR Inhibition | Minimal | IC₅₀: 0.8–1.2 µM |
Ester Derivatives
- Dimethyl N-(4-Aminobenzoyl)-L-Glutamate (CAS: 328395-19-3): This esterified derivative exhibits enhanced lipophilicity (logP: 1.2) compared to the parent acid (logP: -0.5), making it more suitable for membrane permeability in drug delivery .
Table 2: Physicochemical Properties of Derivatives
| Compound | Molecular Weight | logP | Application |
|---|---|---|---|
| D-Glutamic Acid Parent | 265.083 | -0.5 | Folate metabolism |
| Dimethyl Ester | 294.30 | 1.2 | Drug delivery |
| Diethyl Ester Organogel | 350.35 | 1.8 | Nanomaterial synthesis |
Poly-γ-Glutamylated Derivatives
- N-(4-Aminobenzoyl)-(L-Glu)₂/₃: These oligomers are degradation products of tetrahydrofolate-2/3, formed via spontaneous oxidation. Their extended glutamyl chains increase water solubility and alter binding affinity to folate-dependent enzymes .
Functional Analogues in Folate Metabolism
Tetrahydrofolate (THF) and Methotrexate
- THF: The parent molecule of D/L-Glutamic acid, N-(4-aminobenzoyl)-, THF is essential in one-carbon transfer reactions. Oxidation of THF generates N-(4-aminobenzoyl)-L-glutamic acid as a stable metabolite .
- Methotrexate: Degradation via plasma treatment yields N-(4-aminobenzoyl)-L-glutamic acid and 2,4-diaminopteridine-6-carboxylic acid. The former lacks the pterin ring, reducing toxicity compared to methotrexate .
Table 3: Comparative Toxicity and Stability
| Compound | Toxicity (Algal Assay) | Stability in Aqueous Solution |
|---|---|---|
| Methotrexate | High | Low (degrades rapidly) |
| N-(4-Aminobenzoyl)-Glu | Low | High |
4-Aminobenzoic Acid (PABA) Derivatives
- 4-Aminobenzoic Acid (CAS: 150-13-0): A simpler analogue lacking the glutamic acid moiety.
- 4-Aminobenzamide: Used in PARP inhibition studies, this compound shares the 4-aminobenzoyl group but lacks the carboxylate functionality critical for folate binding .
Biological Activity
D-Glutamic acid, N-(4-aminobenzoyl)- is a derivative of glutamic acid that has garnered attention for its potential biological activities, particularly in the fields of neurology and pharmacology. This compound is formed by the condensation of D-glutamic acid with 4-aminobenzoic acid, leading to unique properties that may influence various biological systems.
- Molecular Formula : C₁₂H₁₄N₂O₅
- Molecular Weight : 270.25 g/mol
- Melting Point : 139-142 °C
- Density : 1.2 g/cm³
Research indicates that D-glutamic acid plays a significant role in neurotransmission and may have protective effects against neurodegenerative diseases such as Alzheimer's disease. It is believed to modulate NMDA receptor activity, which is crucial for synaptic plasticity and memory function. The loss of D-glutamate has been associated with cognitive decline in Alzheimer's patients .
Neurological Effects
D-glutamate has been shown to exhibit neuroprotective properties. A study highlighted its potential to counteract behavioral symptoms associated with Alzheimer's disease by maintaining NMDA receptor activation levels, which are often diminished in affected individuals . Furthermore, gut-derived D-glutamate may serve as a novel therapeutic approach to slow disease progression .
Antimalarial Activity
Recent research has focused on the synthesis of compounds derived from N-(4-aminobenzoyl)-L-glutamic acid for their antimalarial properties. In particular, derivatives linked to 1,3,5-triazine have demonstrated significant inhibitory effects against Plasmodium falciparum dihydrofolate reductase (Pf-DHFR), a key enzyme in the malaria parasite's folate metabolism. Compounds 4d16 and 4d38 showed high binding interactions and exhibited IC₅₀ values of approximately 13.25 μM and 14.72 μM against chloroquine-sensitive and resistant strains, respectively .
Case Studies and Research Findings
Preparation Methods
Acyl Chloride Preparation
- Starting Material: p-Nitrobenzoic acid
- Reagents: Oxalyl chloride or benzotrichloride (BTC, C2H4Cl2)
- Solvents: Mixed solvents such as tetrahydrofuran (THF) and N,N-dimethylformamide (DMF) or ethylene dichloride with DMF as an initiator
- Conditions: Reflux temperature (typically 40-55 °C), slow dropwise addition of acyl chlorinating agent, reaction time 1–2 hours
Example from patent CN108147977B:
| Parameter | Details |
|---|---|
| p-Nitrobenzoic acid | 0.1 mol (16.7 g) |
| Oxalyl chloride | 0.2 mol (25.4 g), 2 equivalents |
| Solvent | THF (55 mL) + DMF (5 mL) |
| Temperature | 55 ± 1 °C, reflux after addition |
| Reaction time | Until completion (approx. 1-2 h) |
This method yields p-nitrobenzoyl chloride in solution, ready for the next step.
Condensation with D-Glutamic Acid
- Substrate: Sodium D-glutamate (sodium salt of D-glutamic acid)
- Reaction Medium: Aqueous solution, pH adjusted to mildly basic (pH 7-10)
- Temperature: 0–10 °C to control reaction rate and selectivity
- Procedure: Slow dropwise addition of p-nitrobenzoyl chloride solution to sodium glutamate solution, maintaining pH with sodium hydroxide
| Parameter | Details |
|---|---|
| Sodium D-glutamate | 0.1 mol (16.9 g) |
| pH | Maintained at 8 during addition |
| Temperature | 5 ± 1 °C |
| Reaction time | 1–3 hours |
After reaction, the product N-(4-nitrobenzoyl)-D-glutamic acid is isolated by acidification and crystallization.
Reduction of Nitro Group to Amino Group
Two main reduction methods are reported:
-
- Catalyst: 10% Pd/C
- Hydrogen source: Hydrogen gas or ammonium formate (transfer hydrogenation)
- Solvent: Methanol or ethanol
- Conditions: Ambient temperature, 30–40 minutes reaction time
- Process: Filter catalyst post-reaction for reuse
-
- Reducing agent: Hydrazine hydrate
- Catalyst: Ferric chloride hexahydrate (FeCl3·6H2O)
- Solvent: Methanol or mixed alcohol solvents
- Conditions: Room temperature, reaction time varies
Example from patent CN108147977B:
| Parameter | Details |
|---|---|
| N-(4-nitrobenzoyl)-D-glutamic acid | Starting material |
| Hydrazine hydrate | 3 equivalents relative to starting material |
| Ferric chloride hexahydrate | 3% molar relative to starting material |
| Solvent | Methanol |
| Temperature | Room temperature |
| Yield and Purity | >99.9% purity achieved |
This method offers high purity product suitable for industrial scale production with advantages in safety, cost, and environmental impact compared to catalytic hydrogenation.
Comparative Summary of Preparation Methods
| Step | Method A (Patent CN105439895A) | Method B (Patent CN108147977B) | Method C (Chemicalbook summary) |
|---|---|---|---|
| Acyl Chlorination | BTC in ethylene dichloride + DMF, reflux | Oxalyl chloride in THF/DMF, reflux | Ethanol solvent, unspecified acyl chloride |
| Condensation | Sodium glutamate, pH 8-9, 0–5 °C | Sodium glutamate, pH 7-10, 0–10 °C | Sodium glutamate, unspecified conditions |
| Reduction | Pd/C catalyst, ammonium formate, methanol | Hydrazine hydrate + FeCl3·6H2O catalyst, methanol | Platinum catalyst, hydrogen gas, ethanol |
| Yield & Purity | High yield, high purity, mild conditions | Purity ≥ 99.9%, high yield, industrially scalable | Reported but less detailed |
| Environmental Impact | Low waste generation | Low pollution, cost-effective | Not specified |
Research Findings and Notes
- The use of oxalyl chloride as an acylation reagent in a THF/DMF solvent system has been shown to improve purity and yield, achieving ≥99.9% purity of the final product.
- The hydrazine hydrate reduction with ferric chloride catalyst offers a safer and more controllable alternative to catalytic hydrogenation, suitable for industrial scale-up.
- Maintaining pH control during condensation is critical to avoid side reactions and maximize yield.
- Catalytic hydrogenation with Pd/C and ammonium formate is effective but may require catalyst recovery and handling of hydrogen gas.
- The entire process is compatible with industrial production due to mild reaction conditions, simple operation, and low environmental impact.
Data Table: Typical Reaction Parameters for Preparation
| Reaction Step | Reagents & Conditions | Temperature (°C) | Time | Notes |
|---|---|---|---|---|
| Acyl Chlorination | p-Nitrobenzoic acid + Oxalyl chloride, THF/DMF solvent | 55–65 (reflux) | 1–2 hours | Molar ratio Oxalyl chloride: acid = 2:1 |
| Condensation | p-Nitrobenzoyl chloride + Sodium D-glutamate, pH 8–10 | 0–10 | 1–3 hours | pH control critical |
| Reduction | Hydrazine hydrate + FeCl3·6H2O catalyst, methanol | 20–25 | Variable (hours) | Yield > 99.9% purity |
Q & A
Q. 1.1. What are the common synthetic routes for N-(4-aminobenzoyl)-D-glutamic acid and its derivatives?
Methodological Answer: Synthesis typically involves coupling 4-aminobenzoic acid derivatives with glutamic acid. Key steps include:
- Protection strategies : Use of Nα-Boc and α-Bzl groups to prevent side reactions during oligomerization .
- Activation agents : Isobutyl-chlorocarbonate for carboxyl group activation in solution-phase synthesis .
- Reductive methylation : For derivatives like N-(4-methylaminobenzoyl)-glutamic acid, starting from nitrobenzoyl chloride, followed by hydrogenation and formaldehyde treatment .
- Chiral considerations : D-glutamic acid requires enantioselective synthesis or chiral resolution to ensure stereochemical purity.
Q. 1.2. How is N-(4-aminobenzoyl)-L-glutamic acid utilized in analytical chemistry for detecting biomolecules?
Methodological Answer: The compound serves as a derivatization agent for UV-sensitive detection:
- Capillary electrophoresis : Reductive amination under mild conditions tags oligosaccharides with N-(4-aminobenzoyl)-L-glutamic acid, enabling UV detection at 254 nm. This method separates isomaltooligosaccharides with high resolution .
- Derivatization workflow : Mix oligosaccharides with ABG (1:5 molar ratio) in 0.1 M sodium cyanoborohydride (pH 7.0) at 37°C for 24 hours .
Q. 1.3. What role does N-(4-aminobenzoyl)-glutamic acid play in folate metabolism studies?
Methodological Answer: It is a metabolite of tetrahydrofolate oxidation and a biomarker in folate metabolism:
- Experimental models : Mice fed high-folate diets show elevated plasma levels of N-(4-aminobenzoyl)-glutamic acid, measured via LC-MS/MS .
- Oxidation pathways : Air oxidation of tetrahydrofolate in neutral aqueous solutions generates this compound, requiring controlled anaerobic conditions during experiments .
Advanced Research Questions
Q. 2.1. How can researchers validate HPLC methods for quantifying N-(4-aminobenzoyl)-glutamic acid in pharmaceutical matrices?
Methodological Answer: Validation parameters and workflows include:
| Parameter | Experimental Approach | Reference |
|---|---|---|
| Selectivity | Resolve peaks for folic acid, p-aminobenzoic acid, and N-(4-aminobenzoyl)-glutamic acid using C18 columns and phosphate buffer (pH 6.5) . | |
| Linearity | Test concentration ranges (e.g., 0.1–100 µg/mL) with R² ≥ 0.995 . | |
| LOD/LOQ | Determine via signal-to-noise ratios (3:1 for LOD; 10:1 for LOQ) . | |
| Robustness | Vary flow rate (±0.1 mL/min), column temperature (±2°C), and mobile phase pH (±0.2) to assess reproducibility . |
Q. 2.2. What strategies resolve contradictions in receptor binding data for N-(4-aminobenzoyl)-D-glutamic acid derivatives?
Methodological Answer: Address discrepancies using:
- Isotopic labeling : Deuterated standards (e.g., N-(4-aminobenzoyl-d4)-L-glutamic acid) improve traceability in receptor affinity assays .
- In-silico modeling : Molecular docking with Pf-DHFR enzymes identifies steric clashes or hydrogen bonding mismatches in triazine-conjugated derivatives .
- In-vitro validation : Compare IC₅₀ values from enzyme inhibition assays (e.g., Plasmodium falciparum DHFR) with computational predictions .
Q. 2.3. How does isotopic labeling (e.g., deuterium) aid in tracking the metabolic pathways of N-(4-aminobenzoyl)-glutamic acid?
Methodological Answer: Deuterated analogs (e.g., PA STI 005240 ) enable:
Q. 2.4. What are the implications of N-(4-aminobenzoyl)-glutamic acid as a degradation product in drug stability studies?
Methodological Answer:
- Degradation pathways : Plasma jet treatment of methotrexate generates N-(4-aminobenzoyl)-glutamic acid, detectable via HPLC-UV .
- Toxicity assessment : Compare algal growth inhibition (e.g., Chlorella vulgaris) between parent drugs and degradation products using OECD 201 guidelines .
Retrosynthesis Analysis
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Strategy Settings
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| Model | Template_relevance |
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| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
